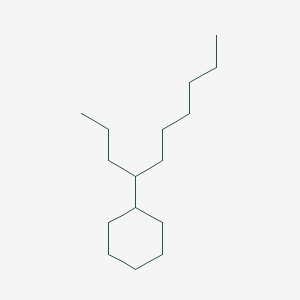

(1-Propylheptyl)cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

13151-75-2 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

decan-4-ylcyclohexane |

InChI |

InChI=1S/C16H32/c1-3-5-6-8-12-15(11-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |

InChI Key |

UHDDZGYJEVCRBX-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCC)C1CCCCC1 |

Canonical SMILES |

CCCCCCC(CCC)C1CCCCC1 |

Synonyms |

(1-Propylheptyl)cyclohexane |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propylheptyl Cyclohexane

Direct Synthesis Strategies

Direct synthesis strategies aim to produce the target molecule in a minimal number of steps, typically by forming the cycloalkane ring or attaching the alkyl group directly.

One of the most efficient and widely used methods for synthesizing alkyl cyclohexanes is the catalytic hydrogenation of the corresponding substituted benzene (B151609). doubtnut.com In this case, the precursor is (1-Propylheptyl)benzene. The process involves the addition of hydrogen across the double bonds of the aromatic ring to form a saturated cyclohexane (B81311) ring. youtube.com This reaction is highly exothermic and requires a catalyst to proceed at a reasonable rate under manageable temperature and pressure conditions. libretexts.orggoogle.com

The reaction can be summarized as: C₁₆H₂₆ ( (1-Propylheptyl)benzene ) + 3H₂ → C₁₆H₃₂ ( (1-Propylheptyl)cyclohexane )

Commonly employed catalysts include metals from Group 10, such as Nickel (Ni), Palladium (Pd), and Platinum (Pt), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) to increase surface area and efficiency. doubtnut.commdpi.com The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity, as benzene's aromaticity makes it very stable. doubtnut.com The reaction typically requires elevated temperatures and pressures to overcome this stability. google.com For instance, complete hydrogenation of benzene to cyclohexane can be achieved using catalysts like finely divided nickel at temperatures around 300°C. youtube.com

| Catalyst | Typical Support | General Temperature Range (°C) | General Pressure Range (atm) | Key Characteristics |

|---|---|---|---|---|

| Nickel (Ni) | None (Raney Ni), Al₂O₃ | 150 - 300 | 20 - 50 | Cost-effective, highly active but can be sensitive to sulfur poisoning. |

| Platinum (Pt) | Carbon (Pt/C), Al₂O₃ | 25 - 100 | 1 - 30 | Highly active at lower temperatures and pressures. researchgate.net |

| Palladium (Pd) | Carbon (Pd/C) | 25 - 100 | 1 - 30 | Excellent activity, often used for selective hydrogenations. researchgate.net |

| Ruthenium (Ru) | Al₂O₃, Carbon | 80 - 150 | 20 - 100 | Very active, sometimes used for hydrogenating resistant aromatic systems. e-bookshelf.de |

A less common direct approach involves the alkylation of a cyclohexane ring. Unlike aromatic compounds, which readily undergo Friedel-Crafts alkylation, saturated alkanes and cycloalkanes are generally unreactive. However, alkylation can be achieved under specific conditions, for instance by reacting cyclohexane with an alkene (e.g., 1-decene) in the presence of a strong acid catalyst or zeolite. This method is often complicated by low selectivity and the potential for multiple alkylations or rearrangement of the carbocation intermediates.

Another possibility is the alkylation of a cyclohexene (B86901) precursor, followed by hydrogenation of the remaining double bond. google.com For example, cyclohexene can be alkylated with an appropriate alkyl halide or olefin in the presence of a catalyst, with the resulting substituted cyclohexene then being hydrogenated to the final product. libretexts.org

Derivatization from Cyclohexane Scaffolds with Extended Alkyl Chains

These multi-step strategies begin with a functionalized cyclohexane molecule, which is then modified to build the desired (1-propylheptyl) side chain.

An indirect pathway can be envisioned starting from cyclohexanedicarboxylic acids. This method involves a Fischer esterification, where the dicarboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form a diester. masterorganicchemistry.com To synthesize a precursor for (1-Propylheptyl)cyclohexane, one might use an alcohol like 1-decanol.

The general reaction is: Cyclohexane-(COOH)₂ + 2 R-OH ⇌ Cyclohexane-(COOR)₂ + 2 H₂O

While this produces an ester, further chemical transformations would be required to convert the ester groups into the desired alkyl substituent, such as reduction to alcohols followed by conversion to alkyl halides and subsequent coupling reactions. A patent describes a process for preparing cyclohexanedicarboxylic esters by esterifying benzenedicarboxylic acids and then immediately hydrogenating the mixture. google.com This combines hydrogenation and ester formation in a streamlined process.

A versatile and powerful method for constructing specific alkyl chains on a cyclohexane ring involves functional group interconversions, most notably through the use of organometallic reagents. A primary example is the Grignard reaction.

This synthesis could proceed via two similar pathways:

Reaction of 1-heptylcyclohexanone with propylmagnesium bromide (C₃H₇MgBr). wikipedia.org

Reaction of 1-propylcyclohexanone with heptylmagnesium bromide (C₇H₁₅MgBr).

In either case, the Grignard reagent attacks the carbonyl carbon of the cyclohexanone (B45756) derivative, forming a tertiary alcohol after an acidic workup. The resulting 1-(1-propylheptyl)cyclohexan-1-ol then requires a deoxygenation step to yield the final alkane, (1-Propylheptyl)cyclohexane. This can be accomplished through methods such as dehydration to an alkene followed by catalytic hydrogenation, or via a Barton-McCombie deoxygenation.

| Step | Reactant 1 | Reactant 2 | Intermediate Product | Final Step |

|---|---|---|---|---|

| 1. Grignard Reaction | 1-Heptylcyclohexanone | Propylmagnesium bromide | 1-(1-Propylheptyl)cyclohexan-1-ol | 2. Deoxygenation |

| 1. Grignard Reaction | 1-Propylcyclohexanone | Heptylmagnesium bromide | 1-(1-Propylheptyl)cyclohexan-1-ol | 2. Deoxygenation |

Reaction Condition Optimization for High-Yield Synthesis

Achieving a high yield of (1-Propylheptyl)cyclohexane requires careful optimization of reaction conditions, particularly for the most viable routes like catalytic hydrogenation and Grignard synthesis.

For catalytic hydrogenation , key parameters to optimize include:

Catalyst Activity and Loading: Higher catalyst loading can increase reaction rates but also costs. The choice between Ni, Pt, and Pd depends on the desired balance between cost and reactivity at specific temperatures and pressures. researchgate.net

Temperature and Pressure: Increasing temperature and pressure generally favors the hydrogenation of the stable benzene ring. google.com However, excessively high temperatures can lead to side reactions or catalyst degradation. Optimal conditions for benzene hydrogenation are often in the range of 300-600°F (150-315°C). google.com

Hydrogen Flow and Purity: A sufficient and continuous supply of pure hydrogen is necessary to drive the reaction to completion and avoid catalyst poisoning.

Solvent: While the reaction can be run neat, inert solvents like ethanol (B145695) or acetic acid are sometimes used. libretexts.org

For the Grignard synthesis route , optimization focuses on:

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. wikipedia.org All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

Temperature Control: The formation of the Grignard reagent is exothermic and may require initial cooling. The subsequent reaction with the ketone is also often performed at low temperatures (e.g., 0°C) to prevent side reactions.

Reactant Stoichiometry: Using a slight excess of the Grignard reagent can help ensure the complete conversion of the ketone.

Purity of Magnesium: The magnesium turnings used to prepare the Grignard reagent should be of high purity to ensure efficient reaction.

By carefully controlling these variables, chemists can maximize the yield and purity of the desired (1-Propylheptyl)cyclohexane product.

Catalyst Selection and Reaction Selectivity

The initial step, the alkylation of benzene with a long-chain olefin like 1-decene, is a classic Friedel-Crafts reaction. The choice of catalyst is paramount as it governs both the reaction's efficiency and the isomeric distribution of the resulting linear alkylbenzene (LAB). Historically, catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been used, but environmental and safety concerns have shifted research towards solid acid catalysts, particularly zeolites. mdpi.comresearchgate.net

The primary goal in this alkylation is often to control the position of the phenyl group on the alkyl chain. The formation of the 2-phenyl isomer is frequently desired in industrial applications due to the favorable properties of the resulting sulfonated products. google.com The selectivity towards the 2-phenyl isomer is highly dependent on the catalyst's properties, such as pore size and acid site characteristics. mdpi.com

Zeolites, with their well-defined porous structures, can exert shape selectivity, influencing the distribution of the resulting phenylalkane isomers. Large-pore zeolites like Zeolite Y and mordenite (B1173385) have shown to be effective for the alkylation of benzene with long-chain alkenes. mdpi.com The Si/Al ratio in the zeolite framework is a critical parameter, as it affects the acidity and, consequently, the catalytic activity. A lower Si/Al ratio generally corresponds to a higher concentration of acid sites, which can lead to higher conversion rates. However, it can also promote side reactions like olefin oligomerization. researchgate.net

The following table summarizes the performance of different solid acid catalysts in the alkylation of benzene with long-chain olefins, highlighting the olefin conversion and selectivity towards the 2-phenyl isomer.

Table 1: Effect of Catalyst Type on Benzene Alkylation with Long-Chain Olefins

| Catalyst | Olefin | Olefin Conversion (%) | 2-Phenyl Isomer Selectivity (%) | Reference |

|---|---|---|---|---|

| HY Zeolite (SiO₂/Al₂O₃ = 4.8) | 1-Dodecene | 90 | 27 | mdpi.com |

| USHY Zeolite (SiO₂/Al₂O₃ = 80) | 1-Dodecene | 100 | 26 | mdpi.com |

| DAY Zeolite (SiO₂/Al₂O₃ = 200) | 1-Dodecene | 50 | 32 | mdpi.com |

| 40% H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂ | 1-Decene | 84 | 59 | researchgate.net |

| Aluminum-magnesium silicate | C₁₀-C₁₄ Olefins | 95 | Not Specified | etsu.edu |

The second step in the synthesis is the hydrogenation of the decylbenzene intermediate. This reaction involves the reduction of the aromatic ring to a cyclohexane ring. Noble metal catalysts are highly effective for this transformation, with rhodium (Rh), ruthenium (Ru), platinum (Pt), and palladium (Pd) being the most commonly used. epfl.ch The choice of metal can influence the reaction conditions required and the potential for side reactions. For instance, rhodium-based catalysts have demonstrated high activity and selectivity in benzene hydrogenation. gla.ac.uk The catalyst support can also play a role, with materials like silica (B1680970) (SiO₂) and alumina (Al₂O₃) being common choices. epfl.chgla.ac.uk

Selectivity in this step relates to the complete saturation of the aromatic ring without cleavage of the alkyl chain or other undesirable side reactions. The stereoselectivity of the hydrogenation can also be a factor, leading to different diastereomers of (1-Propylheptyl)cyclohexane, although this is less commonly the primary focus in industrial settings.

Spectroscopic Characterization and Structural Elucidation of 1 Propylheptyl Cyclohexane

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tanta.edu.eg Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds. libretexts.org For (1-Propylheptyl)cyclohexane, the IR spectrum is characterized by vibrations of its constituent alkyl C-H and C-C bonds.

The primary vibrational modes observed in the IR spectrum of an alkyl-substituted cyclohexane (B81311) like (1-Propylheptyl)cyclohexane are stretching and bending vibrations. tanta.edu.eg The C-H stretching vibrations in alkanes and cycloalkanes typically appear in the region of 2850-3000 cm⁻¹. docbrown.info These are usually strong and sharp absorptions. For (1-Propylheptyl)cyclohexane, this region would show multiple overlapping peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the CH₂, and CH₃ groups of the propyl and heptyl chains, as well as the C-H bonds of the cyclohexane ring.

Bending vibrations for CH₂ and CH₃ groups, also known as deformation vibrations, occur at lower frequencies. The characteristic scissoring (bending) vibrations for CH₂ groups are typically found in the 1440-1480 cm⁻¹ range. docbrown.info The cyclohexane ring itself also exhibits characteristic vibrations, including rocking and twisting motions, which contribute to the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹). This region is unique for every molecule and can be used for definitive identification. docbrown.infodocbrown.info

The table below summarizes the expected characteristic IR absorption frequencies for the vibrational modes in (1-Propylheptyl)cyclohexane, based on data for similar alkylcyclohexanes. docbrown.infonist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Symmetric & Asymmetric Stretching | C-H (in CH₂, CH₃) | 2850 - 2960 | Strong |

| Scissoring (Bending) | CH₂ | ~1440 - 1480 | Medium |

| Bending | CH₃ | ~1375 | Medium |

| Rocking | -(CH₂)n- (n>3) | ~720 | Weak |

These absorption bands are fundamental for confirming the presence of the saturated hydrocarbon structure of (1-Propylheptyl)cyclohexane and for distinguishing it from compounds containing other functional groups.

Advanced Diffraction Techniques for Solid-State Structural Insights (e.g., X-ray Crystallography of Related Compounds)

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org The method involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, scientists can calculate a three-dimensional map of the electron density within the crystal, and from this, deduce the atomic structure, bond lengths, and bond angles with high precision. wikipedia.org

In a substituted cyclohexane, the substituent group can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). pressbooks.pub Due to steric hindrance, particularly 1,3-diaxial interactions (unfavorable steric interactions between an axial substituent and the axial hydrogens on the same side of the ring), larger substituent groups overwhelmingly prefer the more spacious equatorial position. libretexts.orglumenlearning.com

For (1-Propylheptyl)cyclohexane, the bulky (1-propylheptyl) group would be expected to strongly favor the equatorial position in the chair conformation to minimize steric strain. This leads to a more stable molecular structure. The table below outlines the key structural parameters that would be expected if a crystallographic analysis were performed, based on established principles from related compounds. libretexts.orglibretexts.orglumenlearning.com

| Structural Feature | Expected Finding for (1-Propylheptyl)cyclohexane | Rationale |

| Cyclohexane Ring Conformation | Chair | Lowest energy, most stable conformation for six-membered rings. libretexts.org |

| Substituent Position | Equatorial | Minimizes steric hindrance (1,3-diaxial interactions) from the bulky alkyl group. libretexts.orglumenlearning.com |

| C-C Bond Angles (Ring) | Approximately 109.5° (tetrahedral) | Consistent with sp³ hybridized carbon atoms in a strain-free chair conformation. |

| (1-Propylheptyl) Group | Extended chain conformation | To minimize intramolecular steric strain within the alkyl substituent. |

Therefore, while a specific crystal structure for (1-Propylheptyl)cyclohexane is not published, the principles of conformational analysis, strongly supported by X-ray diffraction studies of analogous molecules, provide a clear and reliable model of its preferred solid-state structure. libretexts.orgaip.org

Conformational Analysis and Stereochemistry of 1 Propylheptyl Cyclohexane

Preferred Cyclohexane (B81311) Ring Conformations (Chair, Twist-Boat)

The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. utexas.edu The most stable and predominant conformation is the chair conformation . libretexts.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are perfectly staggered, thus minimizing both angle and torsional strain. libretexts.orglibretexts.org

Another significant, albeit less stable, conformation is the twist-boat conformation . davuniversity.org The twist-boat is more flexible and has lower energy than the pure boat conformation because it alleviates some of the steric strain and torsional strain found in the latter. davuniversity.org The boat conformation itself is destabilized by "flagpole" interactions, where two hydrogen atoms on opposite ends of the structure are brought into close proximity, and by eclipsing interactions along the sides of the "boat". davuniversity.org The twist-boat conformation reduces these interactions by slightly twisting the structure. davuniversity.org

The energy difference between the chair and the twist-boat conformation is significant, with the chair being more stable by approximately 5.5 kcal/mol (23 kJ/mol). libretexts.org Consequently, at any given time, the vast majority of (1-Propylheptyl)cyclohexane molecules will exist in a chair conformation. The twist-boat and other higher-energy conformations like the half-chair (a transition state between the chair and twist-boat) represent only a minor fraction of the conformational ensemble and are generally transient states. utexas.eduwikipedia.org

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | 5.5 | 23 |

| Boat | 6.9 | 29 |

| Half-Chair | 10.8 | 45 |

Conformational Dynamics of the (1-Propylheptyl) Substituent

In a chair conformation, the twelve substituents on the cyclohexane ring are not equivalent; they are divided into two distinct sets: six axial positions, which are parallel to the principal axis of the ring, and six equatorial positions, which point out from the "equator" of the ring. libretexts.org Through a process called ring flipping or chair interconversion, a chair conformation can convert into another chair conformation, during which all axial positions become equatorial and vice versa. wikipedia.org

For a monosubstituted cyclohexane like (1-Propylheptyl)cyclohexane, the two chair conformations—one with the substituent in an axial position and one with it in an equatorial position—are not equal in energy. pressbooks.pub The (1-propylheptyl) group is a bulky substituent, and when it occupies an axial position, it experiences significant steric repulsion with the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions). This destabilizing interaction is known as a 1,3-diaxial interaction . sapub.org

In contrast, when the (1-propylheptyl) group is in an equatorial position, it points away from the rest of the ring, minimizing steric strain. sapub.org Consequently, the equilibrium between the two chair conformers will strongly favor the conformation where the (1-propylheptyl) group is in the equatorial position. The larger the substituent, the greater the energy difference between the equatorial and axial conformers, and thus the more the equilibrium will favor the equatorial conformer. pressbooks.pub For a group as large as t-butyl, the equatorial preference is so strong that the conformation is essentially "locked" with the t-butyl group in the equatorial position. slideshare.net The (1-propylheptyl) group, being large and branched, would be expected to have a very strong preference for the equatorial position.

Furthermore, the (1-propylheptyl) substituent itself has internal conformational flexibility due to rotation around its own carbon-carbon single bonds. To minimize steric interactions with the cyclohexane ring, the substituent will likely adopt a staggered conformation where the propyl and hexyl chains are oriented away from the ring.

Stereochemical Consequences in Synthetic Transformations

The strong preference of the bulky (1-propylheptyl) group for the equatorial position has significant stereochemical implications for reactions involving the cyclohexane ring. By effectively locking the conformation of the ring, the substituent dictates the accessibility of the two faces of the ring to incoming reagents.

The axial and equatorial positions have different steric environments. The axial face on the same side as the bulky equatorial substituent is sterically unhindered. In contrast, the axial face on the opposite side is shielded by the two axial hydrogens. More importantly, the equatorial substituent itself can sterically hinder the equatorial face on its side of the ring.

Therefore, in reactions such as additions to a carbonyl group on the ring or epoxidations of a double bond within the ring, reagents will preferentially attack from the less sterically hindered face. For (1-Propylheptyl)cyclohexane derivatives, this generally means that attack will occur from the axial direction on the face opposite to the substituent, or from the equatorial direction if the reaction site is sufficiently removed from the bulky group. This stereocontrol is a fundamental principle in asymmetric synthesis, where a chiral substituent directs the formation of a new stereocenter.

Computational Approaches to Conformational Energetics

To quantify the energy differences between the various conformations of (1-Propylheptyl)cyclohexane, computational chemistry provides a powerful set of tools. A variety of methods can be employed to calculate the relative energies of different conformers and the energy barriers between them. nih.gov

Common computational methods used for conformational analysis include:

Molecular Mechanics (MM): This method uses classical physics to model the interactions between atoms. Force fields like MM3 and MMFF94 are parameterized to reproduce experimental geometries and energies of organic molecules. nih.gov MM methods are computationally inexpensive and are well-suited for exploring the conformational space of large molecules.

Ab initio and Density Functional Theory (DFT) Methods: These are quantum mechanical methods that provide a more accurate description of the electronic structure of molecules. nih.gov

Hartree-Fock (HF) is a fundamental ab initio method. nih.gov

DFT methods , such as B3LYP, are often used as they provide a good balance between accuracy and computational cost. nih.govreddit.com

Higher-level ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., DLPNO-CCSD(T)), offer very high accuracy but are computationally demanding. nih.govnih.gov

A typical computational study of (1-Propylheptyl)cyclohexane would involve:

Conformational Search: Identifying all possible low-energy conformations of the molecule, considering both ring puckering and substituent rotations.

Geometry Optimization: Calculating the minimum energy structure for each conformer using a chosen computational method.

Energy Calculation: Determining the relative energies of the optimized conformers to identify the most stable ones and the energy differences between them. This allows for the calculation of the equilibrium populations of each conformer.

These calculations would provide quantitative data on the preference for the equatorial conformation of the (1-propylheptyl) group and the rotational preferences within the side chain.

| Conformation | Method | Relative Energy (kcal/mol) | Equilibrium Population (%) at 298 K |

|---|---|---|---|

| Equatorial Chair | B3LYP/6-31G | 0.00 | >99.9 |

| Axial Chair | B3LYP/6-31G | ~5.0 | <0.1 |

| Equatorial Twist-Boat | B3LYP/6-31G* | ~5.5 | <0.1 |

Chemical Reactivity and Transformation Pathways of 1 Propylheptyl Cyclohexane

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane ring in (1-propylheptyl)cyclohexane, while generally stable, can undergo a variety of reactions, including addition and elimination (if unsaturated derivatives are formed), as well as oxidation and reduction. The presence of the bulky (1-propylheptyl) group can significantly influence the stereochemistry and regioselectivity of these reactions.

Addition and Elimination Reactions

Addition and elimination reactions primarily occur on unsaturated derivatives of (1-propylheptyl)cyclohexane, such as (1-propylheptyl)cyclohexene, which can be formed through dehydrogenation. eurekaselect.comgoogle.comrug.nl

Addition Reactions: The halogenation of a hypothetical (1-propylheptyl)cyclohexene would be expected to proceed via a halonium ion intermediate. libretexts.org This mechanism dictates an anti-addition of the halogen atoms. For instance, the bromination of 1-(1-propylheptyl)cyclohexene would yield a racemic mixture of the two enantiomers of trans-1,2-dibromo-1-(1-propylheptyl)cyclohexane. masterorganicchemistry.comlibretexts.org The bulky (1-propylheptyl) group would likely direct the initial electrophilic attack of the bromine to the less sterically hindered face of the double bond.

| Reactant | Reagent | Major Product(s) | Stereochemistry |

| 1-(1-Propylheptyl)cyclohexene | Br₂ in CCl₄ | trans-1,2-Dibromo-1-(1-propylheptyl)cyclohexane (racemic mixture) | anti-addition |

| 1-(1-Propylheptyl)cyclohexene | Cl₂ in CH₂Cl₂ | trans-1,2-Dichloro-1-(1-propylheptyl)cyclohexane (racemic mixture) | anti-addition |

Elimination Reactions: Elimination reactions of substituted (1-propylheptyl)cyclohexane derivatives, such as halo-(1-propylheptyl)cyclohexanes, are highly dependent on the stereochemistry of the substrate and the nature of the base used. For an E2 elimination to occur, the hydrogen atom and the leaving group must be in an anti-periplanar (diaxial) conformation. chemistrysteps.comkhanacademy.org The large (1-propylheptyl) group will strongly favor an equatorial position in the chair conformation, which can influence the availability of anti-periplanar hydrogens.

When a bulky base, such as potassium tert-butoxide, is used, the Hofmann product (the less substituted alkene) is often favored due to steric hindrance. chemistrysteps.com For example, in the E2 elimination of 2-bromo-(1-propylheptyl)cyclohexane, a bulky base would preferentially abstract a proton from the less hindered methyl group, leading to the formation of (1-propylheptyl)methylenecyclohexane.

| Substrate | Base | Major Product | Minor Product |

| trans-1-Bromo-2-(1-propylheptyl)cyclohexane | Potassium tert-butoxide | (1-Propylheptyl)cyclohex-1-ene (Zaitsev) | 3-(1-Propylheptyl)cyclohex-1-ene (Hofmann) |

| cis-1-Bromo-2-(1-propylheptyl)cyclohexane | Sodium ethoxide | (1-Propylheptyl)cyclohex-1-ene (Zaitsev) | 3-(1-Propylheptyl)cyclohex-1-ene (Hofmann) |

Oxidation and Reduction Chemistry

Oxidation: The oxidation of (1-propylheptyl)cyclohexane can lead to the formation of cyclohexanol (B46403) and cyclohexanone (B45756) derivatives. The reaction often proceeds through a free-radical mechanism and can be catalyzed by various transition metal complexes. mdpi.com The use of different catalysts and oxidizing agents can influence the product distribution. For instance, catalytic oxidation with air or molecular oxygen in the presence of cobalt or manganese salts is a common industrial method for cyclohexane oxidation. eurekaselect.comresearchgate.net

| Catalyst | Oxidant | Major Products |

| Cobalt naphthenate | Air (O₂) | 1-(1-Propylheptyl)cyclohexan-1-ol, 2-(1-Propylheptyl)cyclohexan-1-one |

| Mn/γ-Al₂O₃ | Ozone (O₃) | 1-(1-Propylheptyl)cyclohexan-1-ol, 2-(1-Propylheptyl)cyclohexan-1-one |

| Pt/Al₂O₃ | tert-Butyl hydroperoxide | 1-(1-Propylheptyl)cyclohexan-1-ol, 2-(1-Propylheptyl)cyclohexan-1-one |

Reduction: The reduction of functionalized (1-propylheptyl)cyclohexane derivatives, such as ketones or alkenes, can be achieved through catalytic hydrogenation. For example, the hydrogenation of (1-propylheptyl)cyclohexene over a platinum or palladium catalyst would yield (1-propylheptyl)cyclohexane. Similarly, the reduction of 2-(1-propylheptyl)cyclohexan-1-one would produce 2-(1-propylheptyl)cyclohexan-1-ol. The stereochemistry of the reduction can be influenced by the catalyst and reaction conditions. researchgate.net

Reactivity of the Alkyl Side Chain

The long propylheptyl side chain offers multiple sites for reaction, and achieving selectivity can be a significant challenge.

Selective Functionalization of the Propylheptyl Moiety

Selective functionalization of the propylheptyl side chain can be achieved through free-radical reactions, such as halogenation. Under UV light or at high temperatures, bromine will preferentially react with the tertiary C-H bond at the point of attachment to the cyclohexane ring due to the greater stability of the resulting tertiary radical.

Another approach involves directed functionalization, where a directing group is used to guide a reagent to a specific position on the alkyl chain. While not extensively studied for this specific molecule, such strategies are a key area of modern organic synthesis.

Cleavage and Rearrangement Processes

Cleavage: The C-C bonds within the (1-propylheptyl)cyclohexane molecule are generally stable. However, under mass spectrometry conditions, fragmentation of the molecular ion occurs. chemguide.co.uk Common fragmentation patterns for alkanes involve the loss of alkyl radicals, with the most stable carbocation being preferentially formed. libretexts.orgyoutube.com For (1-propylheptyl)cyclohexane, cleavage of the bond between the cyclohexane ring and the propylheptyl side chain would be a likely fragmentation pathway.

Rearrangement: Carbocation intermediates, which can be formed during certain reactions such as E1 elimination or under acidic conditions, are prone to rearrangements to form more stable carbocations. The Wagner-Meerwein rearrangement is a classic example, involving a 1,2-shift of a hydride, alkyl, or aryl group. mychemblog.comwikipedia.orglscollege.ac.inorganicchemexplained.comjk-sci.com If a carbocation were to be generated on the cyclohexane ring of a (1-propylheptyl)cyclohexane derivative, a hydride or even a propyl or heptyl group shift could potentially occur, leading to a rearranged carbon skeleton.

Mechanistic Studies of Reactions Involving (1-Propylheptyl)cyclohexane

While specific mechanistic studies on (1-propylheptyl)cyclohexane are not abundant in the literature, the mechanisms of the reactions it undergoes can be inferred from studies on simpler alkylcyclohexanes. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the transition states and reaction pathways of such reactions. psu.eduresearchgate.netyoutube.comscm.comrsc.org

For instance, DFT calculations can be used to model the chair and boat transition states in cyclohexane ring-flipping, providing insight into the conformational dynamics that influence reactivity. psu.edu In the context of elimination reactions, computational studies can help to rationalize the preference for the anti-periplanar arrangement of the leaving group and the abstracted proton. For oxidation reactions, mechanistic studies often point to complex radical chain processes, and computational modeling can help to identify the key intermediates and transition states involved. dntb.gov.ua

Regioselectivity and Stereoselectivity Principles

The chemical reactivity of (1-Propylheptyl)cyclohexane is governed by the principles of regioselectivity and stereoselectivity, which dictate the outcome of chemical transformations. These principles are largely influenced by the conformational preferences of the substituted cyclohexane ring and the relative stability of reactive intermediates.

Conformational Influence on Reactivity

The (1-Propylheptyl)cyclohexane molecule predominantly exists in a chair conformation, which is the most stable arrangement for cyclohexane rings. utexas.edulibretexts.org The bulky (1-propylheptyl) substituent strongly prefers the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions that would arise if the group were in the axial position. slideshare.netyoutube.com This conformational locking has significant implications for the stereoselectivity of reactions, as the accessibility of different C-H bonds on the ring is influenced by their axial or equatorial orientation.

Regioselectivity in Free-Radical Halogenation

Free-radical halogenation is a characteristic reaction of alkanes and cycloalkanes. The regioselectivity of this reaction is highly dependent on the halogen used.

Bromination is known to be highly selective, with the reaction preferentially occurring at the carbon atom that forms the most stable radical intermediate. The order of radical stability is tertiary > secondary > primary. reddit.comyoutube.comyoutube.com In the case of (1-Propylheptyl)cyclohexane, there are several distinct types of hydrogen atoms, leading to different potential products. The tertiary C-H bond at the point of attachment of the alkyl group to the cyclohexane ring (C1) is the most likely site of substitution.

Chlorination , in contrast, is much less selective. youtube.com While there is still a preference for more substituted positions, the difference in reactivity between the various C-H bonds is less pronounced, leading to a mixture of products.

The table below outlines the potential sites for monohalogenation and the expected selectivity based on the type of C-H bond.

| Position of C-H Bond | Type of C-H Bond | Predicted Major Product in Bromination | Expected Products in Chlorination |

|---|---|---|---|

| C1 of Cyclohexane Ring | Tertiary | (1-Bromo-1-propylheptyl)cyclohexane | Significant proportion of (1-chloro-1-propylheptyl)cyclohexane |

| C2/C6 of Cyclohexane Ring | Secondary | Minor Product | Mixture including chloro-substituted isomers at these positions |

| C3/C5 of Cyclohexane Ring | Secondary | Minor Product | Mixture including chloro-substituted isomers at these positions |

| C4 of Cyclohexane Ring | Secondary | Minor Product | Mixture including chloro-substituted isomers at these positions |

| Alkyl Chain (Secondary C-H) | Secondary | Minor Product | Mixture including chloro-substituted isomers along the chain |

| Alkyl Chain (Primary C-H) | Primary | Very Minor Product | Mixture including chloro-substituted isomers at the chain ends |

Stereoselectivity of Reactions

The stereochemical outcome of reactions involving (1-Propylheptyl)cyclohexane is dictated by the geometry of the intermediates and the conformational constraints of the cyclohexane ring.

In free-radical halogenation , if a new chiral center is formed, a racemic mixture of enantiomers is typically produced. reddit.com This is because the intermediate carbon radical is generally planar, and the incoming halogen has an equal probability of attacking from either face of the radical. reddit.com For (1-Propylheptyl)cyclohexane, the tertiary carbon at the junction of the ring and the alkyl chain is a prochiral center. Substitution at this position would lead to the formation of a new stereocenter.

The table below summarizes the expected stereochemical outcomes for reactions at the C1 position.

| Reaction Type | Reactive Intermediate | Stereochemical Outcome at C1 | Rationale |

|---|---|---|---|

| Free-Radical Bromination | Trigonal Planar Carbon Radical | Racemic Mixture (R and S enantiomers) | Equal probability of attack from either face of the planar radical. reddit.com |

For reactions on the cyclohexane ring itself, such as certain types of oxidations or subsequent elimination reactions on a functionalized derivative, the principles of stereoselectivity are crucial. For instance, in an E2 elimination reaction on a halo-substituted derivative of (1-Propylheptyl)cyclohexane, the leaving group and a hydrogen atom on an adjacent carbon must be in an anti-periplanar arrangement. This stereoelectronic requirement would dictate which diastereomer of the alkene is formed.

Oxidation Pathways

The oxidation of (1-Propylheptyl)cyclohexane can potentially occur at multiple sites, including the cyclohexane ring and the long alkyl chain. The regioselectivity and stereoselectivity of such oxidations are often difficult to control and typically require specific catalysts. walisongo.ac.id

Possible oxidation products could include:

Hydroxylation of the cyclohexane ring: This can lead to the formation of various cyclohexanol isomers. The stereoselectivity would be influenced by the steric hindrance imposed by the bulky alkyl group.

Oxidation of the alkyl chain: This could result in the formation of alcohols, ketones, or carboxylic acids at various positions along the propylheptyl chain.

Controlling the regioselectivity to target a specific C-H bond for oxidation is a significant challenge in synthetic chemistry. walisongo.ac.id

Theoretical and Computational Chemistry of 1 Propylheptyl Cyclohexane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of (1-Propylheptyl)cyclohexane at the atomic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used method for such calculations due to its favorable balance of computational cost and accuracy. nih.gov For a molecule like (1-Propylheptyl)cyclohexane, the choice of functional and basis set is critical. Functionals such as M06-2X are often employed for geometry optimization and frequency analysis in studies of alkylated cyclohexanes. rsc.orgrsc.org High-level ab initio methods, like the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), can be used to calculate highly accurate single-point energies, though at a much greater computational expense. rsc.org

A primary focus of these calculations is to determine the relative stability of different conformers. The (1-propylheptyl) substituent can be positioned either axially or equatorially on the cyclohexane (B81311) ring. Due to significant steric hindrance (1,3-diaxial interactions) between an axial substituent and the axial hydrogens on the same side of the ring, the equatorial conformation is overwhelmingly favored for bulky groups. libretexts.org For the large (1-propylheptyl) group, this preference is expected to be very strong. DFT calculations can precisely quantify this energy difference. Furthermore, these calculations can elucidate the electronic properties, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Relative Energies for (1-Propylheptyl)cyclohexane Conformers This table presents illustrative data based on established principles for substituted cyclohexanes, as specific literature values for (1-Propylheptyl)cyclohexane are unavailable.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) |

| Equatorial-Chair | M06-2X/6-311++G(d,p) | 0.00 | -7.5 | 1.2 |

| Axial-Chair | M06-2X/6-311++G(d,p) | > 5.0 | -7.4 | 1.3 |

| Twist-Boat | M06-2X/6-311++G(d,p) | ~ 5.5 | -7.2 | 1.0 |

Molecular Dynamics Simulations for Conformational Sampling

Due to the high flexibility of the (1-propylheptyl) side chain and the cyclohexane ring, the molecule can exist in a vast number of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this complex potential energy surface. nih.gov MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion. mdpi.com

For (1-Propylheptyl)cyclohexane, MD simulations can track the dynamic interconversion between chair and twist-boat conformations of the ring (a process known as ring flipping) and the numerous rotations around the C-C single bonds of the alkyl chain. nih.govnih.gov These simulations can be performed at various temperatures to observe how thermal energy influences the accessibility of different conformational states. nih.gov

To overcome the high energy barriers associated with events like ring flipping and to enhance conformational sampling within a feasible simulation time, advanced techniques such as accelerated molecular dynamics (A-AIMD) can be employed. nih.gov The results of MD simulations provide a statistical distribution of conformers, often referred to as a conformational ensemble. This ensemble is critical for calculating averaged properties, such as spectroscopic parameters, that can be compared with experimental data. nih.gov

Table 2: Representative Dihedral Angles Sampled in a Hypothetical MD Simulation of Equatorial (1-Propylheptyl)cyclohexane This table illustrates the range of motion for key dihedral angles that would be captured in an MD simulation.

| Dihedral Angle | Description | Sampled Range (degrees) |

| C2-C1-C7-C8 | Ring-Chain Junction | 60 to 180 (gauche, anti) |

| C1-C7-C8-C9 | Propyl Group Rotation | -180 to 180 |

| C1-C7-C11-C12 | Heptyl Group Rotation | -180 to 180 |

| C10-C11-C12-C13 | Mid-Chain Flexibility | -180 to 180 |

Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. ncssm.edu The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional like M06-2X or B3LYP. nih.gov For a flexible molecule like (1-Propylheptyl)cyclohexane, accurate predictions require calculating the chemical shifts for multiple low-energy conformers (obtained from MD simulations or a conformational search) and then averaging them based on their Boltzmann population. nih.govgithub.io Such calculations can achieve high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being attainable. nih.gov

Reactivity: The reactivity of (1-Propylheptyl)cyclohexane can be predicted using parameters derived from its electronic structure. Conceptual DFT provides a framework for this, using global reactivity descriptors calculated from HOMO and LUMO energies. These descriptors include electronegativity (propensity to attract electrons), global hardness (resistance to charge transfer), and electrophilicity. These indices help in predicting how the molecule will interact with other chemical species in various reactions.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and Reactivity Indices for (1-Propylheptyl)cyclohexane This table provides representative values to illustrate the output of computational predictions.

| Parameter | Value | Description |

| ¹³C NMR Shifts (ppm) | ||

| C1 (ring, substituted) | ~45 | Tertiary carbon on the ring |

| C7 (chain, attached to ring) | ~38 | Tertiary carbon on the side chain |

| C2/C6 (ring) | ~34 | Secondary carbons adjacent to substitution |

| C16 (chain terminal) | ~14 | Primary methyl carbon at end of heptyl group |

| Reactivity Indices | ||

| Electronegativity (χ) | ~3.15 eV | Moderate tendency to attract electrons |

| Global Hardness (η) | ~4.35 eV | Significant resistance to change in electron distribution |

| Electrophilicity Index (ω) | ~1.14 eV | Classified as a moderate electrophile |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is essential for elucidating the complex reaction mechanisms that molecules like (1-Propylheptyl)cyclohexane can undergo, particularly in processes like combustion and pyrolysis. researchgate.netmdpi.com Theoretical studies on smaller alkylcyclohexanes, such as methyl-, ethyl-, and n-propylcyclohexane, have established a detailed framework for this analysis. rsc.orgnih.gov

A key initial step in many reaction pathways is hydrogen atom abstraction by radicals (e.g., Ḣ or HȮ₂) to form a fuel radical. rsc.orgrsc.org Computational methods can be used to model these reactions by:

Locating Reactants and Products: Optimizing the geometries of the initial molecule and the resulting radical species. rsc.org

Finding Transition States (TS): Identifying the highest-energy point along the reaction coordinate. This is a critical step, and the geometry of the TS provides insight into the nature of the reaction. rsc.org

Calculating Activation Energies: Determining the energy barrier of the reaction (the energy difference between the reactants and the transition state). This is a key factor in determining the reaction rate. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the reactants and products on the potential energy surface. rsc.org

For (1-Propylheptyl)cyclohexane, H-abstraction can occur at numerous sites on both the cyclohexane ring and the long alkyl chain. Calculations show that abstraction from tertiary C-H bonds is generally fastest, followed by secondary and then primary C-H bonds, due to the lower bond dissociation energies and greater stability of the resulting radicals. nih.gov

Table 4: Hypothetical Activation Energies for H-Abstraction from (1-Propylheptyl)cyclohexane by Ḣ Radical This table presents illustrative energy values based on trends observed for smaller alkylcyclohexanes to demonstrate how computational modeling can differentiate reaction pathways.

| Abstraction Site | Carbon Type | Hypothetical Activation Energy (kcal/mol) |

| C1 (ring) | Tertiary | 8.5 |

| C7 (chain) | Tertiary | 8.2 |

| C4 (ring) | Secondary | 10.5 |

| C10 (chain) | Secondary | 10.1 |

| C16 (chain) | Primary | 13.0 |

Advanced Analytical Methodologies for 1 Propylheptyl Cyclohexane Research

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

The separation of (1-Propylheptyl)cyclohexane from complex mixtures relies on chromatographic techniques that exploit its physicochemical properties, namely its high boiling point and non-polar nature.

Gas Chromatography (GC):

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like (1-Propylheptyl)cyclohexane. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For a high-molecular-weight, non-polar compound such as (1-Propylheptyl)cyclohexane, a non-polar stationary phase is typically employed. The elution order in such systems generally follows the boiling points of the analytes.

Given that (1-Propylheptyl)cyclohexane is a saturated hydrocarbon, its analysis would likely utilize a capillary column with a non-polar stationary phase, such as those with polydimethylsiloxane (B3030410) or a similar composition. The oven temperature would need to be programmed to ramp up to a sufficiently high temperature to ensure the elution of this relatively high-boiling-point compound.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of saturated hydrocarbons. Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, is well-suited for separating non-polar compounds. nih.gov In this mode, (1-Propylheptyl)cyclohexane, being non-polar, would elute relatively quickly with a non-polar mobile phase like hexane. publications.gc.ca

Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is less commonly used for highly non-polar saturated hydrocarbons as they would be very strongly retained on the column, potentially leading to very long analysis times or requiring a very strong, non-polar mobile phase for elution.

Table 1: Illustrative Chromatographic Parameters for the Analysis of Long-Chain Alkyl-Substituted Cyclohexanes

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) - Normal Phase |

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5) | Column with a polar stationary phase (e.g., silica (B1680970), cyano) nih.gov |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Non-polar solvent (e.g., Hexane, Cyclohexane) nih.govpublications.gc.ca |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD) |

| Temperature | Temperature-programmed oven, potentially reaching >300°C | Typically operated at or near ambient temperature |

| Injection | Split/splitless injector | Autosampler with a sample loop |

Hyphenated Techniques for Identification and Quantification (e.g., GC-MS/MS)

For unambiguous identification and precise quantification of (1-Propylheptyl)cyclohexane, especially at trace levels in complex matrices, hyphenated analytical techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for the analysis of hydrocarbons. Research on the chemical composition of aviation fuels has identified (1-Propylheptyl)cyclohexane using this technique. After separation by the GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions produce a mass spectrum that serves as a chemical fingerprint, allowing for confident identification by comparison to mass spectral libraries or through interpretation of the fragmentation pattern. For saturated hydrocarbons like (1-Propylheptyl)cyclohexane, fragmentation often involves the loss of alkyl chains.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) can be utilized. In GC-MS/MS, a specific precursor ion from the initial mass spectrum is selected and then subjected to further fragmentation to produce product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and interferences, leading to lower detection limits and more accurate quantification. libretexts.org While specific SRM transitions for (1-Propylheptyl)cyclohexane are not documented in publicly available literature, they could be determined by analyzing a pure standard of the compound.

Table 2: Principles of Hyphenated Techniques for (1-Propylheptyl)cyclohexane Analysis

| Technique | Principle of Separation/Ionization | Principle of Detection/Identification |

| GC-MS | Separation based on volatility and interaction with the GC column; ionization by electron impact. | A full scan mass spectrum is generated, providing a fragmentation pattern for structural elucidation and library matching. |

| GC-MS/MS | Same as GC-MS for separation and initial ionization. | A specific precursor ion is isolated and fragmented into product ions. Monitoring these specific transitions enhances selectivity and sensitivity. |

Sample Preparation and Matrix Effects in Analysis

The quality of analytical data for (1-Propylheptyl)cyclohexane is highly dependent on the sample preparation procedure and the management of matrix effects.

Sample Preparation:

The goal of sample preparation is to extract (1-Propylheptyl)cyclohexane from the sample matrix and concentrate it while removing interfering compounds. Given its non-polar nature, methods suitable for extracting hydrocarbons from various matrices would be applicable. For instance, in the context of its presence in aviation fuel, sample preparation might involve dilution with a suitable organic solvent. For solid or aqueous samples, techniques like liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) with a non-polar sorbent would be appropriate. cdc.govhplcvials.com The choice of method would depend on the specific matrix and the required detection limits.

Matrix Effects:

Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analytical measurement, leading to either suppression or enhancement of the analyte signal. chromatographyonline.com In GC-MS analysis, matrix components can accumulate in the injector or on the column, creating active sites that can degrade the analyte or, conversely, mask active sites and lead to a signal enhancement. chromatographyonline.comtechnologynetworks.com In HPLC, matrix components can co-elute with the analyte and affect the ionization efficiency in the mass spectrometer if LC-MS is used.

To compensate for matrix effects, several strategies can be employed. The use of matrix-matched standards, where calibration standards are prepared in a sample matrix that is free of the analyte, is a common approach. technologynetworks.com The method of standard additions, where known amounts of the analyte are added to the sample, can also be used to correct for matrix effects. Thorough sample cleanup to remove interfering matrix components is also a crucial step in minimizing these effects.

Table 3: Overview of Sample Preparation and Matrix Effect Considerations

| Aspect | Description | Examples/Strategies |

| Sample Preparation | Isolation and concentration of the analyte from the sample matrix. | Liquid-liquid extraction, solid-phase extraction, dilution. cdc.govhplcvials.com |

| Matrix Effects | Interference from co-extracted matrix components affecting the analytical signal. | Signal suppression or enhancement. chromatographyonline.com |

| Mitigation Strategies | Techniques to minimize or compensate for matrix effects. | Thorough sample cleanup, use of matrix-matched standards, standard addition method. technologynetworks.com |

Research Applications of 1 Propylheptyl Cyclohexane and Its Derivatives in Materials Science and Organic Synthesis

Utilization as Intermediates in Fine Chemical Synthesis

Cyclohexane (B81311) derivatives are valuable building blocks in organic chemistry due to their presence in numerous natural products and pharmaceuticals. Their utility as intermediates stems from the stereochemically rich and conformationally distinct three-dimensional structure of the cyclohexane ring.

Complex substituted cyclohexanes are foundational components in the synthesis of a wide range of molecules. They can be prepared through various synthetic routes, including the hydrogenation or hydrodeoxygenation of aromatic ketones. researchgate.net The specific arrangement of substituents on the cyclohexane ring is crucial, and selective synthesis methods have been developed to produce specific isomers. For instance, various 1,2,4,5-tetrasubstituted cyclohexane derivatives containing sulfur, oxygen, nitrogen, chlorine, and bromine have been selectively synthesized from 7-oxabicyclo[4.1.0]hept-3-ene. researchgate.net

These compounds can serve as precursors for more complex molecules. Depending on the substituents, cyclohexane derivatives are used as intermediates in the manufacturing of liquid crystal materials, where the rigid core influences the mesophase properties. google.com The synthesis of adipic acid, a key monomer for nylon production, can also proceed through intermediates derived from cyclohexane. acs.org Furthermore, the coupling of carbon dioxide with cyclohexane oxide, facilitated by metal-free catalysts, produces cyclohexane carbonates and oligocarbonates, which are themselves important intermediates for polymer synthesis. mdpi.com The ability to functionalize the cyclohexane ring allows for the construction of intricate molecular architectures, making these compounds indispensable in the fine chemical industry.

Structure-Performance Relationships in Novel Cyclohexane-Based Materials

The performance of materials containing cyclohexane derivatives is intrinsically linked to the molecule's structure. The non-planar, chair-like conformation of the cyclohexane ring, combined with the nature and position of its substituents, dictates properties such as flexibility, thermal stability, and compatibility with other materials.

Cyclohexane derivatives have been extensively investigated as additives to modify and enhance the properties of polymers. They are particularly prominent as non-phthalate plasticizers, which are added to plastics like polyvinyl chloride (PVC) to increase their flexibility and durability. wikipedia.org One such example is 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), a hydrogenated version of a phthalate (B1215562) plasticizer, which is used to soften PVC in applications ranging from medical devices to toys. wikipedia.org The bulky, saturated ring of the cyclohexane moiety disrupts the close packing of polymer chains, thereby increasing free volume and lowering the glass transition temperature.

The inherent flexibility of the cyclohexane ring itself can be harnessed within the polymer backbone. Polymers composed of units like cis-trans 1,4-cyclohexane dicarboxylate and 1,4-cis-trans cyclohexane diamine are predicted to be inherently elastic. researchgate.net This elasticity arises from the ability of the cyclohexane rings to undergo conformational changes under stress, allowing the polymer to deform and return to its original shape. researchgate.net

Furthermore, incorporating cyclohexane derivatives into block copolymers can significantly improve mechanical properties. For example, ABA-block copolymers of poly(cyclohexene carbonate) and poly(ε-decalactone) exhibit high toughness and an exceptionally high elongation at break (>900%), a significant improvement over the more brittle poly(cyclohexene carbonate) homopolymer. nih.gov Cyclohexane polycarboxylic acid derivatives have also been patented for use as plasticizers in adhesives and sealants, where they increase elasticity while maintaining good adhesion and crack resistance. google.com

| Cyclohexane Derivative/Moiety | Polymer Matrix | Function | Observed Performance Improvement | Reference |

|---|---|---|---|---|

| 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) | Polyvinyl Chloride (PVC) | Plasticizer | Increases flexibility and softness; serves as a safer alternative to phthalates. | wikipedia.org |

| Poly(cyclohexene carbonate) (PCHC) | PCHC-PDL-PCHC Block Copolymer | Block Copolymer Segment | Contributes to toughness and thermal stability; block copolymerization improves elongation at break to >900%. | nih.gov |

| cis-trans 1,4-Cyclohexane dicarboxylate | Polyester/Polyamide | Monomer in Backbone | Imparts inherent elasticity due to the conformational flexibility of the cyclohexane ring. | researchgate.net |

| Cyclohexane polycarboxylic acid | Silylated Polyurethanes, Polyethers | Plasticizer | Increases elasticity, maintains good adhesion, and provides high crack resistance in adhesives. | google.com |

The rheological properties—how a material deforms and flows—of polymer melts are critical for processing. The addition of cyclohexane derivatives can significantly alter these properties. Replacing a more polarizable and rigid benzene (B151609) ring in a molecule with a cyclohexane ring can lead to a considerable change in physical properties, including a reduction in viscosity. icm.edu.pl This effect is attributed to the different geometry and weaker intermolecular forces associated with the saturated cyclohexane ring compared to an aromatic ring.

Material compatibility is governed by the principles of intermolecular interactions. For a cyclohexane-based additive like a plasticizer to be effective, it must be compatible with the host polymer matrix. The alkyl chains attached to the cyclohexane ring, such as the propylheptyl group in (1-Propylheptyl)cyclohexane, play a crucial role. The length and branching of these chains influence the additive's polarity and steric bulk, which in turn determine its solubility and miscibility within the polymer. For instance, in PVC plasticizers, phthalates derived from alcohols with very long carbon chains show limited compatibility. wikipedia.org This principle suggests that for a derivative like (1-Propylheptyl)cyclohexane to be a compatible polymer modifier, its long alkyl side group must establish favorable van der Waals interactions with the polymer chains without causing phase separation.

Contributions to Green Chemistry in Industrial Processes

Cyclohexane and its derivatives are at the center of several advancements in green chemistry, aimed at creating more sustainable industrial processes. These contributions focus on utilizing renewable feedstocks, improving reaction efficiency, and designing products for a circular economy.

A significant area of research is the use of carbon dioxide (CO2), a greenhouse gas, as a chemical feedstock. The copolymerization of CO2 with epoxides like cyclohexene (B86901) oxide produces polycarbonates such as poly(cyclohexene carbonate). nih.gov This process not only sequesters CO2 but also provides a route to valuable polymers. Similarly, a metal-free catalytic system has been developed for coupling CO2 with cyclohexane oxide under mild conditions, representing a greener approach to synthesizing cyclic carbonates. mdpi.com

Another key principle of green chemistry is the use of biomass instead of fossil fuels. Research has demonstrated a method for producing adipic acid, a major commodity chemical, from biomass-derived γ-valerolactone (GVL) using CO2 and H2. acs.org This sustainable pathway avoids the traditional industrial process that relies on fossil-based benzene and uses nitric acid, which generates nitrous oxide (N2O), another potent greenhouse gas. acs.org

Designing polymers for chemical recycling is a cornerstone of the circular economy. A polycarbonate based on a cis-fused cyclohexane structure has been shown to be effectively and selectively depolymerized back to its monomer. rsc.org This chemical recycling process allows the monomer to be recovered and reused, minimizing plastic waste and reducing the demand for virgin fossil-fuel-based resources. rsc.org Additionally, efforts to make oxidation reactions greener include the use of hydrogen peroxide as a clean oxidant and the replacement of traditional organic solvents in processes involving cyclohexane. unipd.it

| Process/Product | Key Cyclohexane Derivative | Contribution to Green Chemistry | Reference |

|---|---|---|---|

| Chemically Recyclable Polycarbonate | Polymer from cis-fused cyclohexane cyclic carbonate (C6DO) | Enables a circular plastic economy through efficient depolymerization back to the monomer. | rsc.org |

| Sustainable Adipic Acid Synthesis | Cyclohexane-derived intermediates (in traditional route) | New process uses biomass-derived lactone and CO2, avoiding fossil fuels and N2O emissions. | acs.org |

| CO2 Utilization in Polymer Synthesis | Cyclohexene oxide | Acts as a comonomer with CO2 to produce poly(cyclohexene carbonate), sequestering a greenhouse gas. | nih.gov |

| Greener Oxidation Reactions | Cyclohexane | Application of green techniques such as using H2O2 as an oxidant and avoiding hazardous organic solvents. | unipd.it |

| Metal-Free Catalysis | Cyclohexane oxide | Coupling with CO2 using an organocatalytic system under mild conditions to produce cyclic carbonates. | mdpi.com |

Future Research Directions in 1 Propylheptyl Cyclohexane Chemistry

Development of Asymmetric Synthesis Routes

The (1-Propylheptyl)cyclohexane molecule possesses a chiral center at the C1 position of the cyclohexane (B81311) ring. The synthesis of enantiomerically pure forms of this compound is a significant challenge, as the creation of quaternary stereocenters is a complex task in organic chemistry. nih.govrsc.org Future research will undoubtedly focus on the development of novel asymmetric synthesis routes to access specific stereoisomers of (1-Propylheptyl)cyclohexane. Such routes are crucial for investigating the chiroptical properties and stereospecific interactions of this molecule in various applications.

Promising strategies for future exploration include the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using biocatalytic methods. nih.gov Ene-reductases have shown remarkable efficiency and enantioselectivity in generating quaternary stereocenters in cyclohexenone systems, a methodology that could potentially be adapted for the synthesis of (1-Propylheptyl)cyclohexane precursors. nih.gov

Furthermore, catalytic asymmetric conjugate additions to cyclic enones represent another powerful tool for constructing all-carbon quaternary stereocenters. rsc.org The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be instrumental in achieving high yields and enantioselectivities. Methodologies such as the intramolecular Stetter reaction for the desymmetrization of cyclohexadienones also offer a pathway to creating complex stereochemical architectures that could be precursors to the target molecule. nih.gov The asymmetric Diels-Alder reaction provides a classic yet powerful approach to forming quaternary stereocenters within a cyclohexene (B86901) framework, which can then be hydrogenated to the desired cyclohexane. pnas.org Additionally, intramolecular Heck reactions have been widely used for the asymmetric construction of quaternary stereocenters in cyclic systems. pnas.org

A summary of potential asymmetric synthesis strategies is presented in the table below:

| Synthesis Strategy | Description | Potential for (1-Propylheptyl)cyclohexane |

| Biocatalytic Desymmetrization | Use of enzymes, such as ene-reductases, to asymmetrically reduce a prochiral precursor. nih.gov | High enantioselectivity for creating the chiral center. |

| Asymmetric Conjugate Addition | Addition of an organometallic reagent to a cyclic enone in the presence of a chiral catalyst. rsc.org | Versatile method for forming the C-C bond at the quaternary center. |

| Intramolecular Stetter Reaction | A nucleophile-catalyzed intramolecular addition of an aldehyde to a Michael acceptor. nih.gov | Can create multiple contiguous stereocenters in a single step. |

| Asymmetric Diels-Alder Reaction | A cycloaddition reaction between a diene and a dienophile, catalyzed by a chiral Lewis acid. pnas.org | Forms the cyclohexane ring with controlled stereochemistry. |

| Intramolecular Heck Reaction | A palladium-catalyzed intramolecular coupling of a vinyl or aryl halide with an alkene. pnas.org | Effective for the formation of five- and six-membered rings with quaternary centers. |

Application of Machine Learning in Property Prediction

The experimental determination of the physicochemical properties of complex hydrocarbons like (1-Propylheptyl)cyclohexane can be time-consuming and expensive. Machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models offer a powerful alternative for the rapid and accurate prediction of these properties. Future research will increasingly leverage these computational tools to build predictive models for a wide range of properties of (1-Propylheptyl)cyclohexane and related long-chain alkylcyclohexanes.

These models can predict properties such as viscosity, density, boiling point, and various thermodynamic parameters based on the molecular structure. By training algorithms on existing data for a diverse set of hydrocarbons, it is possible to create robust models that can extrapolate to new, uncharacterized molecules. For instance, ML models have been successfully used to predict the cetane number of potential biofuels, a key parameter for diesel engine performance. This approach could be invaluable for assessing the potential of (1-Propylheptyl)cyclohexane as a fuel component.

The development of more sophisticated molecular descriptors will be a key area of future research. These descriptors encode information about the molecule's topology, geometry, and electronic structure, and are the inputs for the ML models. The accuracy of the predictions is highly dependent on the quality and relevance of these descriptors.

The following table summarizes some of the properties that can be predicted using machine learning and the potential impact of this research:

| Property | Machine Learning Approach | Potential Impact |

| Viscosity | QSPR models using topological and quantum chemical descriptors. | Design of lubricants and hydraulic fluids with tailored flow characteristics. |

| Density | Regression models trained on experimental data. | Fuel formulation and process design calculations. |

| Boiling Point | Models based on molecular connectivity indices and other structural features. | Distillation and separation process optimization. |

| Thermodynamic Properties | Prediction of enthalpy of formation, entropy, and heat capacity. | Understanding chemical reactivity and process thermodynamics. |

| Fuel Properties | Prediction of cetane number, sooting index, and other combustion-related properties. | Screening of potential biofuel candidates. |

Expanding the Scope of Cyclohexane-Derived Functional Materials

Cyclohexane and its derivatives are important building blocks in the synthesis of a wide range of functional materials. The unique combination of a flexible six-membered ring and long, nonpolar alkyl chains in (1-Propylheptyl)cyclohexane suggests its potential for use in several advanced material applications.

Liquid Crystals: The incorporation of a cyclohexane ring into a molecule can influence its mesomorphic properties. The presence of long alkyl chains is also a common feature in liquid crystal molecules, affecting their melting points and the temperature range of the liquid crystalline phase. mdpi.comresearchgate.net Future research could explore the synthesis of liquid crystals incorporating the (1-Propylheptyl)cyclohexane moiety. The specific stereochemistry of the chiral center could also be exploited to create novel chiral liquid crystals with unique optical properties.

Lubricants: Long-chain hydrocarbons are the primary components of many lubricating oils. The branched structure of (1-Propylheptyl)cyclohexane could impart desirable viscoelastic properties, making it a candidate as a base oil or an additive in lubricant formulations. researchgate.netmdpi.comyoutube.com Research in this area would focus on its tribological performance, thermal stability, and miscibility with other lubricant components. The long alkyl chains can contribute to a higher viscosity index, meaning the viscosity changes less with temperature.

Polymers: Cyclohexane derivatives can be incorporated into polymer backbones or as side chains to modify the properties of the resulting materials. nih.gov The introduction of the bulky and nonpolar (1-Propylheptyl)cyclohexyl group as a side chain in a polymer could significantly impact its physical properties, such as its glass transition temperature, solubility, and mechanical strength. google.comgoogle.comksu.edu.sa Future work could involve the synthesis and characterization of polymers containing this moiety to explore their potential in applications ranging from specialty plastics to membranes.

The table below highlights potential applications of (1-Propylheptyl)cyclohexane in functional materials:

| Material Type | Role of (1-Propylheptyl)cyclohexane | Potential Advantages |

| Liquid Crystals | Core or terminal group in a mesogen. mdpi.com | Tailorable mesophase behavior and potential for chiral phases. |

| Lubricants | Base oil or viscosity-modifying additive. researchgate.netmdpi.com | Improved thermal and oxidative stability, favorable rheological properties. |

| Polymers | Monomer or side-chain modifier. nih.gov | Enhanced thermal stability, altered solubility, and mechanical properties. |

Innovative Analytical Approaches for Complex Systems

(1-Propylheptyl)cyclohexane is likely to be a component of complex hydrocarbon mixtures, such as those found in crude oil, fuels, and industrial process streams. The accurate identification and quantification of this specific isomer in such complex matrices present a significant analytical challenge. Future research will need to employ and further develop innovative analytical techniques to tackle this complexity.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) is a powerful tool for the separation and identification of isomers in complex mixtures. This technique offers significantly higher resolving power compared to conventional one-dimensional GC. The development of new stationary phases and advanced data analysis algorithms will further enhance the capabilities of GC×GC for detailed hydrocarbon analysis.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions and aiding in the structural elucidation of unknown compounds. When combined with advanced ionization techniques, HRMS can provide detailed information about the molecular structure of hydrocarbons, even in complex mixtures.

The following table summarizes key analytical techniques and their future development for the analysis of (1-Propylheptyl)cyclohexane:

| Analytical Technique | Future Developments | Application to (1-Propylheptyl)cyclohexane |

| Comprehensive 2D Gas Chromatography (GC×GC-MS) | Development of novel stationary phases with unique selectivities. | Isomeric separation from other C16H32 hydrocarbons. |

| High-Resolution Mass Spectrometry (HRMS) | Coupling with advanced ionization sources and fragmentation techniques. | Unambiguous identification and structural characterization. |

| Advanced Spectroscopic Methods (e.g., NMR, IR) | Development of hyphenated techniques and advanced data processing methods. | Detailed structural elucidation and conformational analysis. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (1-Propylheptyl)cyclohexane in laboratory settings?

- Methodological Answer : Synthesis of alkylated cyclohexanes like (1-Propylheptyl)cyclohexane typically involves alkylation reactions, such as Friedel-Crafts alkylation or nucleophilic substitution, using cyclohexane derivatives and appropriate alkyl halides. For structural validation, nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are critical. Experimental protocols should follow rigorous purification steps (e.g., column chromatography) and characterization via elemental analysis to confirm purity (>95%) and molecular structure .

Q. How should researchers characterize the purity and structural integrity of (1-Propylheptyl)cyclohexane?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR to confirm substituent positioning and cyclohexane ring integrity.

- GC-MS : To detect impurities and verify molecular weight.

- Elemental Analysis : To validate empirical formula (CH).

- Differential Scanning Calorimetry (DSC) : To assess thermal stability and phase transitions.

For novel compounds, replicate analyses and comparison to literature data for analogous structures are essential .

Advanced Research Questions

Q. How does the 1-propylheptyl substituent influence the low-temperature oxidation kinetics of cyclohexane?

- Methodological Answer : The long alkyl chain introduces steric effects and alters radical formation pathways compared to unsubstituted cyclohexane. Experimental studies in jet-stirred reactors (JSRs) at 500–1100 K and 1 atm can map oxidation products (e.g., ketones, aldehydes) via synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) . Kinetic models should incorporate substituent-specific reactions, such as hydrogen abstraction from the alkyl chain or cyclohexane ring, and compare rate constants to pure cyclohexane mechanisms . Computational studies (e.g., DFT calculations) can further elucidate transition states and branching ratios .

Q. What experimental strategies resolve discrepancies in ignition delay times for alkylated cyclohexanes across studies?

- Methodological Answer : Discrepancies arise from variations in experimental setups (e.g., rapid compression machines (RCMs) vs. shock tubes) and conditions (pressure, equivalence ratio). To reconcile

- Standardize Conditions : Conduct experiments at overlapping temperatures (650–900 K) and pressures (1–20 atm) using both RCMs and shock tubes .

- Kinetic Modeling : Validate mechanisms against high-fidelity datasets (e.g., laminar flame speeds, JSR product profiles) .